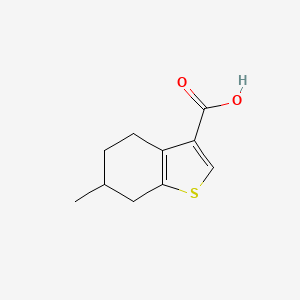

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

Chemical Identity and Classification

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid belongs to the class of organosulfur compounds known as benzothiophene carboxylic acids, specifically representing a tetrahydrogenated derivative of the parent benzothiophene system. The compound possesses the molecular formula C10H12O2S and exhibits a molecular weight of 196.27 grams per mole, establishing it as a relatively compact heterocyclic structure. Chemical databases classify this compound under the broader category of thiophenecarboxylic acids, reflecting its dual nature as both a sulfur-containing heterocycle and a carboxylic acid derivative. The compound's International Union of Pure and Applied Chemistry name precisely defines its structure as this compound, indicating the specific positioning of functional groups within the benzothiophene framework. The structural classification places this molecule within the family of benzo[b]thiophene derivatives, distinguishing it from the alternative benzo[c]thiophene isomeric form.

The compound demonstrates characteristic properties of both aromatic and aliphatic systems due to its partially saturated ring structure. The tetrahydro designation indicates that four hydrogen atoms have been added across what would otherwise be aromatic double bonds in the parent benzothiophene system, resulting in a saturated six-membered ring fused to the thiophene core. This structural modification significantly influences the compound's chemical behavior, electronic properties, and potential biological activities compared to fully aromatic benzothiophene derivatives. The carboxylic acid functional group at the 3-position introduces additional chemical reactivity and provides opportunities for further synthetic elaboration through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions.

Computational analysis reveals specific structural descriptors that further define the compound's chemical identity. The Simplified Molecular Input Line Entry System representation shows the connectivity as CC1CCC2=C(C1)SC=C2C(=O)O, clearly illustrating the ring fusion pattern and functional group attachments. The International Chemical Identifier Key SPYKIQRRGBUFSE-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. These standardized representations facilitate precise communication about the compound's structure across different chemical databases and research platforms.

Historical Development of Tetrahydrobenzothiophene Chemistry

The historical development of tetrahydrobenzothiophene chemistry traces its origins to the broader investigation of sulfur-containing heterocycles that began in the early twentieth century. The foundational work on benzothiophene itself established the basic synthetic methodologies and structural understanding that would later be applied to tetrahydrogenated derivatives. Benzothiophene was first identified as a natural constituent of petroleum-related deposits such as lignite tar, providing early researchers with both a natural source for study and an indication of the compound's stability under geological conditions. This natural occurrence suggested that benzothiophene and its derivatives possessed significant chemical stability and warranted further investigation for potential synthetic applications.

The development of synthetic approaches to tetrahydrobenzothiophene derivatives gained momentum with the introduction of the Gewald reaction, a powerful method for constructing aminothiophene systems. The Gewald reaction involves the condensation of a ketone with an alpha-cyanoester in the presence of elemental sulfur and base to yield poly-substituted 2-aminothiophenes. This methodology proved particularly valuable for creating tetrahydrobenzothiophene scaffolds by employing cyclohexanone as the ketone component, leading to the formation of the desired six-membered saturated ring fused to the thiophene core. The reaction mechanism proceeds through a Knoevenagel condensation followed by sulfur incorporation and cyclization, ultimately producing the heterocyclic framework characteristic of tetrahydrobenzothiophene systems.

Subsequent research efforts focused on developing methods for introducing various substituents and functional groups onto the tetrahydrobenzothiophene core. The synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate emerged as a key intermediate, prepared through multicomponent condensation reactions involving sulfur, cyclohexanone, and ethyl cyanoacetate. This synthetic approach demonstrated the versatility of the Gewald reaction for constructing complex tetrahydrobenzothiophene derivatives with multiple functional groups positioned at specific locations around the ring system. The ability to introduce carboxylate functionality at the 3-position while maintaining the tetrahydro character of the six-membered ring represented a significant advance in synthetic methodology.

Modern developments in tetrahydrobenzothiophene chemistry have incorporated advanced synthetic techniques including microwave-assisted reactions, which have shown beneficial effects on reaction yields and reaction times. These technological improvements have made the synthesis of complex tetrahydrobenzothiophene derivatives more efficient and accessible to researchers across various disciplines. The historical progression from simple benzothiophene isolation to sophisticated synthetic methodologies for creating functionalized tetrahydro derivatives illustrates the evolution of heterocyclic chemistry and its increasing importance in pharmaceutical and materials science applications.

Position within Benzothiophene Family of Compounds

This compound occupies a distinctive position within the broader benzothiophene family of compounds, representing a partially reduced derivative that bridges the gap between fully aromatic and completely saturated sulfur heterocycles. The benzothiophene family encompasses a diverse array of structures, ranging from the parent benzothiophene system with its aromatic character to various substituted and reduced derivatives that exhibit different chemical and biological properties. Within this family, the tetrahydrobenzothiophene subclass represents compounds where the benzene ring has been saturated while the thiophene ring retains its aromatic character, creating unique electronic and conformational properties.

The structural relationship between this compound and other family members can be understood through systematic comparison of ring saturation patterns and substituent effects. The parent benzothiophene possesses the molecular formula C8H6S and maintains full aromaticity across both the benzene and thiophene rings. In contrast, the tetrahydro derivative introduces four additional hydrogen atoms, resulting in a saturated six-membered ring that adopts chair-like conformations similar to cyclohexane derivatives. This structural modification fundamentally alters the compound's three-dimensional shape and electronic distribution compared to planar aromatic benzothiophene systems.

Comparative analysis with related benzothiophene carboxylic acids reveals the specific structural features that distinguish this compound within this chemical family. For example, 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid represents a positional isomer where the carboxylic acid group is located at the 1-position rather than the 3-position, resulting in different electronic environments and reactivity patterns. The molecular weight of this isomer is 182.24 grams per mole, which is lower than the target compound due to the absence of the methyl substituent. Such structural comparisons highlight the importance of both functional group positioning and substituent effects in determining the unique properties of individual benzothiophene derivatives.

The benzothiophene family's pharmaceutical relevance further contextualizes the position of this compound within medicinal chemistry applications. Benzothiophene derivatives appear in various pharmaceutical drugs including raloxifene, zileuton, and sertaconazole, demonstrating the clinical importance of this chemical family. The tetrahydro derivatives represent potential drug candidates or synthetic intermediates that may offer improved pharmacological properties compared to their fully aromatic counterparts, including enhanced solubility, altered metabolism patterns, and modified receptor binding characteristics.

Nomenclature and Structural Representation Systems

The nomenclature and structural representation of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, incorporating specific rules for numbering benzothiophene systems and indicating the positions of substituents and functional groups. The systematic name begins with the substituent identification "6-methyl," indicating the presence of a methyl group at position 6 of the benzothiophene ring system. The designation "4,5,6,7-tetrahydro" specifies that four hydrogen atoms have been added across the 4,5,6,7-positions, saturating what would otherwise be aromatic double bonds in the parent benzothiophene structure. The base name "1-benzothiophene" identifies the core heterocyclic system with the sulfur atom at position 1, while "3-carboxylic acid" specifies the location and nature of the carboxylic acid functional group.

Alternative nomenclature systems provide additional ways to describe this compound's structure, reflecting different approaches to naming complex heterocyclic systems. The Chemical Abstracts Service indexing system employs the name "Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-," which explicitly identifies the benzo[b]thiophene core structure and systematically lists the modifications. This naming convention follows Chemical Abstracts Service protocols for heterocyclic nomenclature, where the bracketed letter designation [b] indicates the specific fusion pattern of the benzene and thiophene rings. The systematic ordering of substituents and modifications in the Chemical Abstracts Service name provides unambiguous identification for database searching and chemical literature indexing.

Structural representation systems employ various graphical and textual methods to convey the three-dimensional arrangement of atoms within this compound. The Simplified Molecular Input Line Entry System notation CC1CCC2=C(C1)SC=C2C(=O)O provides a linear text representation that captures the connectivity and ring structure in a format suitable for computer processing. This notation begins with the methyl substituent (CC) attached to carbon 1, continues through the saturated ring carbons (CCC), indicates the aromatic bond to carbon 2 (=C), and specifies the sulfur-containing aromatic portion (SC=C) before terminating with the carboxylic acid group (C(=O)O). The International Chemical Identifier string InChI=1S/C10H12O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3,(H,11,12) provides an even more detailed representation that includes stereochemical information and hydrogen atom specifications.

Three-dimensional molecular modeling representations provide additional insights into the compound's spatial arrangement and conformational properties. The partially saturated nature of the tetrahydrobenzothiophene system results in a non-planar molecular geometry where the saturated six-membered ring adopts chair-like conformations while the thiophene ring maintains planarity. Computational chemistry studies reveal specific bond lengths, bond angles, and dihedral angles that characterize the compound's preferred conformations and potential energy surfaces. These three-dimensional representations are particularly important for understanding the compound's potential interactions with biological targets and its behavior in various chemical environments.

The integration of multiple nomenclature and representation systems ensures comprehensive communication about this compound across different scientific disciplines and database platforms. Chemical databases utilize these various representations to enable accurate searching and cross-referencing, while researchers employ different systems depending on their specific needs for chemical communication, synthetic planning, or computational analysis. The standardization of these representation methods facilitates international collaboration and ensures consistent identification of this compound across diverse research contexts.

Properties

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYKIQRRGBUFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406311 | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438213-69-5 | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

The synthesis of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically follows multi-step protocols involving cyclization reactions to form the benzothiophene core, followed by functional group transformations to install the carboxylic acid and methyl substituents.

Key synthetic strategies include:

Gewald Reaction-Based Cyclization:

The Gewald reaction is a well-established method for synthesizing aminothiophene derivatives. It involves the condensation of elemental sulfur, an α-methylene carbonyl compound (such as 6-methylcyclohexanone or ethyl acetoacetate), and a nitrile source (e.g., ethyl cyanoacetate) under basic or acidic conditions. This reaction forms the thiophene ring fused to a partially saturated benzene ring, yielding intermediates that can be further functionalized to the target carboxylic acid.Cyclocondensation of 6-Methylcyclohexanone with Sulfur and Nitriles:

A specific approach involves reacting 6-methylcyclohexanone with sulfur and malononitrile under acidic conditions to form the tetrahydrobenzothiophene core. This intermediate is then subjected to hydrolysis and oxidation steps to introduce the carboxylic acid group at the 3-position.Esterification and Hydrolysis Steps:

The carboxylic acid functionality is often introduced or protected as esters (e.g., ethyl or propyl esters) during synthesis. Esterification is typically performed by reacting the acid or its precursor with alcohols (such as ethanol or propanol) in the presence of dehydrating agents or acid catalysts under reflux conditions. Subsequent hydrolysis yields the free carboxylic acid.Functional Group Transformations:

Introduction of amino or nitro substituents on the benzothiophene ring can be achieved via nitration, amination, or substitution reactions on suitable intermediates. For example, nitration of benzamide precursors followed by chlorination and amide formation leads to derivatives related to the target compound.

Industrial Production Considerations

Industrial synthesis focuses on optimizing reaction conditions to maximize yield, purity, and scalability. This includes:

- Use of catalysts to accelerate cyclization and esterification reactions.

- Temperature control (typically 60–80°C) to minimize side reactions and decomposition.

- Employing continuous flow reactors for better heat and mass transfer.

- Purification techniques such as recrystallization from ethanol or methanol and chromatographic methods to achieve >95% purity.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation (Gewald) | 6-Methylcyclohexanone, sulfur, malononitrile, acid | 55–70 | 6–12 | 60–85 | Acidic or basic medium; catalyst may be used |

| Esterification | Carboxylic acid intermediate + propanol + acid catalyst | Reflux (78) | 9–12 | 60–63 | Dehydrating agent improves ester formation |

| Hydrolysis (if ester used) | Ester + aqueous base (NaOH) | 25–50 | 2–4 | Quantitative | Converts ester to free acid |

| Nitration/Chlorination | Benzamide precursor + nitrating/chlorinating agents | 0–25 | 1–3 | 50–70 | For introduction of nitro/chloro groups |

Structural Confirmation:

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for confirming the molecular structure and stereochemistry of the tetrahydrobenzothiophene core. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å), with refinement software such as SHELXL-97 and visualization tools like WinGX or ORTEP-3 to analyze thermal ellipsoids and molecular geometry.Spectroscopic Characterization:

- NMR Spectroscopy: ^1H and ^13C NMR (400 MHz and 100 MHz respectively) in solvents like CDCl3 or DMSO-d6 confirm the presence of methyl groups, aromatic protons, and carboxylic acid carbons.

- IR Spectroscopy: Characteristic absorption bands for C=O (carboxylic acid) around 1700 cm^-1 and C–S stretches confirm functional groups.

- Mass Spectrometry: LC-MS data provide molecular ion peaks consistent with the molecular weight (~197 g/mol for the acid).

Purity Assessment:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with reverse-phase columns and acetonitrile-water gradients are used to assess purity, often achieving >95% after recrystallization.

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Gewald Reaction | 6-Methylcyclohexanone, sulfur, nitriles, acid/base | Efficient ring formation, moderate to high yield | Requires careful temperature control |

| Cyclocondensation + Esterification | Intermediate + propanol + acid catalyst | Straightforward ester formation | Ester hydrolysis step needed for acid |

| Nitration/Chlorination | Benzamide precursors + nitrating/chlorinating agents | Enables functional group diversity | Moderate yields, potential side reactions |

| Industrial Scale Optimization | Catalysts, continuous flow reactors, recrystallization | High purity, scalable | Requires process optimization |

The preparation of this compound is well-established through multi-step synthetic routes centered on the Gewald reaction and subsequent functional group transformations. Optimization of reaction conditions, including temperature, catalysts, and purification methods, is critical for achieving high yields and purity suitable for research and industrial applications. Analytical techniques such as SC-XRD, NMR, IR, and chromatography are essential for confirming structure and quality. The diversity of synthetic approaches allows for tailored modifications to the benzothiophene scaffold, facilitating the development of derivatives with potential biological activities.

Chemical Reactions Analysis

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used to introduce new functional groups.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

- Structure : The methyl group is at position 3, and the carboxylic acid is at position 2.

- Synthesis : Prepared via chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2.

- Characterization : The methyl group is confirmed by <sup>1</sup>H NMR (singlet at 2.41 ppm) and mass spectrometry .

Substituent Variations

a) Methyl Ester Derivatives

- Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 92315-47-4)

- Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 119004-72-7) Structure: Features a phenyl group at position 6 and an amino group at position 2. Molecular Weight: 287.38 g/mol .

b) Amide and Carbonitrile Derivatives

- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Structure: tert-Butyl substituent at position 6; carboxylic acid replaced with carboxamide.

- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS: 329222-96-0) Structure: Ethyl group at position 6; carboxylic acid replaced with nitrile. Properties: Nitrile groups are electron-withdrawing, affecting electronic properties and metabolic stability .

c) Functionalized Carboxylic Acid Derivatives

- 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS: 749219-12-3)

Physical and Spectral Properties

Biological Activity

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS Number: 438213-69-5) is an organic compound belonging to the class of benzothiophene derivatives. Its structure includes a tetrahydrobenzothiophene ring and a carboxylic acid functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 196.27 g/mol

- IUPAC Name : this compound

- CAS Number : 438213-69-5

Antimicrobial Properties

Research has indicated that benzothiophene derivatives possess significant antimicrobial activity. A study synthesizing various tetrahydrobenzothiophene derivatives demonstrated that these compounds exhibited potent antibacterial effects against several strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiophene derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound has been evaluated for its effects on various cancer cell lines, revealing a dose-dependent inhibition of cell growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in lipid metabolism and synthesis.

- Modulation of Signaling Pathways : It can influence signaling pathways such as the AMPK/mTOR pathway, which plays a critical role in cellular energy homeostasis and metabolism.

Study on Lipid Metabolism

A notable study investigated the effects of a related compound (ZJ001), which shares structural similarities with this compound. In this research:

- Objective : To evaluate the lipid-lowering effects in diet-induced obesity (DIO) mice.

- Methodology : Mice were treated with ZJ001 at doses of 15 mg/kg/day for seven weeks.

- Results : The treatment significantly reduced hepatic lipid accumulation and improved glucose tolerance. The compound inhibited the SREBP pathway responsible for lipid biosynthesis in liver cells .

Antidepressant Activity

Another study focused on synthesizing tetrahydrobenzothiophene derivatives for potential antidepressant activity:

- Objective : To assess the antidepressant effects compared to standard medications like Sertraline.

- Findings : Several derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the benzothiophene structure can enhance pharmacological efficacy .

Summary Table of Biological Activities

Q & A

What are the common synthetic routes for 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how do reaction conditions influence yields?

Classification: Basic (Synthesis Methodology)

Answer:

The compound is typically synthesized via chemoselective reduction or cyclization strategies. For example:

- Chemoselective Reduction : 3-Formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can be reduced using Et3SiH/I2 to replace the formyl group with a methyl group. This method avoids side reactions and achieves >80% yield when conducted under anhydrous conditions at 80°C for 6 hours .

- Cyclocondensation : Thiophene derivatives are synthesized via reactions between aminothiophene intermediates and carbonyl compounds (e.g., succinic anhydride) in the presence of sodium acetate. Yields depend on stoichiometry (1:1.2 molar ratios) and purification via reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.